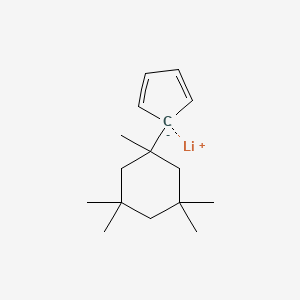
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane is a complex organolithium compound with the molecular formula C16H25Li This compound is characterized by its unique structure, which includes a cyclopentadienyl ring and a highly substituted cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with additional steps to ensure purity and scalability. These methods may include the use of specialized equipment to handle the reactive nature of organolithium compounds and to maintain an inert atmosphere throughout the production process .
化学反応の分析
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organometallic compounds .
科学的研究の応用
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
作用機序
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and the substituted cyclohexane ring provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
Similar compounds to lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane include:
Lithium cyclopentadienide: A simpler organolithium compound with a cyclopentadienyl ring.
Lithium tert-butylcyclohexane: An organolithium compound with a substituted cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications .
特性
CAS番号 |
185549-21-7 |
|---|---|
分子式 |
C16H25Li |
分子量 |
224.3 g/mol |
IUPAC名 |
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane |
InChI |
InChI=1S/C16H25.Li/c1-14(2)10-15(3,4)12-16(5,11-14)13-8-6-7-9-13;/h6-9H,10-12H2,1-5H3;/q-1;+1 |
InChIキー |
BTAQDQBWDCVNOE-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1(CC(CC(C1)(C)[C-]2C=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
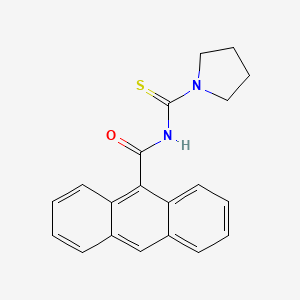
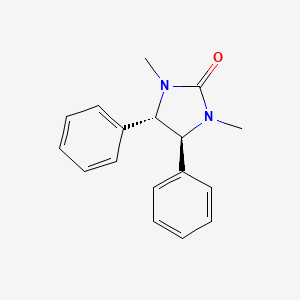
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
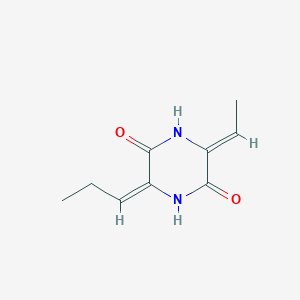
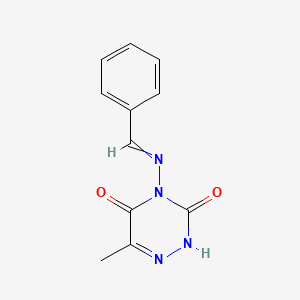


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
